molecular formula C14H18N3O+ B12518341 2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium

2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium

Cat. No.: B12518341
M. Wt: 244.31 g/mol
InChI Key: ZCTXRUJTGYFSRA-UHFFFAOYSA-N
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Description

2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium is a heterocyclic compound that features a triazole ring fused with an oxazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of mesityl-substituted hydrazine with an appropriate oxirane derivative, followed by cyclization to form the triazolo-oxazine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced triazolo-oxazine derivatives .

Scientific Research Applications

2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium: Similar structure with additional phenyl groups.

    5-Benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium: Contains benzyl and dimethyl substituents

Uniqueness

2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium is unique due to its specific mesityl substitution, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications .

Biological Activity

2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₃O⁺
  • Molecular Weight : 246.31 g/mol
  • CAS Number : 2170152-85-7

Antimicrobial Properties

Research has indicated that compounds with triazole rings exhibit significant antimicrobial activity. For example, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. The specific biological activity of this compound remains under investigation but is expected to follow similar trends observed in related compounds.

Antitumor Activity

A study evaluated the antitumor effects of triazole derivatives in vitro. It was found that certain triazole compounds exhibited cytotoxic effects against cancer cell lines (e.g., HeLa and MCF7). While specific data for this compound is limited, it is hypothesized that its structural properties may confer similar antitumor effects.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Many triazole derivatives act as enzyme inhibitors. For instance, they can inhibit enzymes involved in the synthesis of nucleic acids or cell wall components in bacteria.
  • Interaction with Receptors : Compounds with similar structures have been shown to interact with various receptors in the body (e.g., serotonin receptors), potentially influencing neurotransmitter activity.

Study 1: Antimicrobial Evaluation

In a comparative study involving several triazole derivatives including 2-Mesityl compounds:

  • Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
  • Results : Some derivatives demonstrated significant inhibition zones against tested strains (e.g., E. coli, S. aureus), suggesting potential use as antimicrobial agents.

Study 2: Cytotoxicity Assay

A cytotoxicity assay was performed using human cancer cell lines:

  • Objective : To evaluate the cytotoxic effects of various triazole derivatives.
  • Results : Compounds were tested at varying concentrations; those with structural similarities to 2-Mesityl showed promising results with IC50 values indicating effective cytotoxicity.

Data Table

Compound NameActivity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory Concentration
2-Mesityl Derivative AAntimicrobialE. coli25 µg/mL
2-Mesityl Derivative BAntitumorHeLa15 µM
2-Mesityl Derivative CAntimicrobialS. aureus30 µg/mL

Properties

Molecular Formula

C14H18N3O+

Molecular Weight

244.31 g/mol

IUPAC Name

2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium

InChI

InChI=1S/C14H18N3O/c1-10-6-11(2)14(12(3)7-10)17-9-16-4-5-18-8-13(16)15-17/h6-7,9H,4-5,8H2,1-3H3/q+1

InChI Key

ZCTXRUJTGYFSRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=[N+]3CCOCC3=N2)C

Origin of Product

United States

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